molecular formula C9H6BrNO2 B14901200 2-Amino-7-bromo-4H-chromen-4-one

2-Amino-7-bromo-4H-chromen-4-one

Cat. No.: B14901200
M. Wt: 240.05 g/mol
InChI Key: IQIUAJQIZNPDED-UHFFFAOYSA-N
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Description

2-Amino-7-bromo-4H-chromen-4-one (CAS 2228007-01-8) is a brominated chromenone derivative of high interest in medicinal chemistry and drug discovery. The 4H-chromen-4-one scaffold is a versatile and biologically attractive heterocyclic core, recognized for its diverse biological profiles and mild adverse effects . This scaffold is a privileged structure in the development of compounds with a range of biological activities, including potential anticancer, antimicrobial, antituberculosis, antidiabetic, and anticonvulsant properties . Specifically, amino-substituted chromenones have been identified as key structural motifs in the design of potential therapeutic agents for neurological conditions, with research highlighting their role as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) for the management of Alzheimer's disease . The presence of the amino group at the 2-position and the bromo substituent at the 7-position are critical for molecular interactions, such as hydrogen bonding with enzyme active sites, which can be leveraged to optimize the structure-activity relationship (SAR) for specific targets . This product is intended for research purposes as a key synthetic intermediate or building block in the design and synthesis of novel bioactive molecules. It is supplied with a purity of 98% . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H6BrNO2

Molecular Weight

240.05 g/mol

IUPAC Name

2-amino-7-bromochromen-4-one

InChI

InChI=1S/C9H6BrNO2/c10-5-1-2-6-7(12)4-9(11)13-8(6)3-5/h1-4H,11H2

InChI Key

IQIUAJQIZNPDED-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)OC(=CC2=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-bromo-4H-chromen-4-one typically involves the reaction of 7-bromo-4-hydroxycoumarin with ammonia or an amine source. One common method is the one-pot three-component reaction involving an enolizable compound, malononitrile, and arylaldehydes under solvent-free conditions at elevated temperatures . This method is efficient and yields high purity products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-bromo-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted chromenones, which can exhibit different biological activities depending on the substituents introduced .

Scientific Research Applications

2-Amino-7-bromo-4H-chromen-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-7-bromo-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The compound’s bromine atom and amino group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Key Observations :

  • Bromine vs.
  • Amino Group Position: The 2-amino group may engage in intramolecular hydrogen bonding with the carbonyl oxygen, stabilizing the molecule’s conformation.

Physicochemical Properties

While direct data for this compound are unavailable, inferences can be drawn from analogs:

Property This compound (Inferred) 6-(4-Dimethylaminobenzylamino)-7-hydroxy-4-methyl-2H-chromen-2-one
Melting Point Likely >200°C (bromine increases polarity) 205–216°C
IR Spectral Features C-Br stretch (~500–600 cm⁻¹), NH₂ (~3400 cm⁻¹) NH/OH stretches (3392–3546 cm⁻¹), C=O (1684 cm⁻¹)
Mass Spectrometry Distinct isotopic pattern (Br: 1:1 for M⁺) M⁺ at m/z 324, fragmentation at m/z 309, 191

Notes:

  • Bromine’s isotopic signature (⁷⁹Br and ⁸¹Br) in mass spectrometry aids unambiguous identification .
  • Higher melting points in brominated derivatives may arise from enhanced van der Waals interactions due to bromine’s polarizability.

Implications :

  • The amino group may confer reactivity risks (e.g., formation of nitrosamines under acidic conditions).

Q & A

Q. What are the established synthetic routes for 2-Amino-7-bromo-4H-chromen-4-one, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The compound can be synthesized via bromination of 2-amino-4H-chromen-4-one derivatives using brominating agents (e.g., NBS or Br₂) in polar aprotic solvents like DMF or DCM. Key parameters include temperature control (60–80°C) and the use of catalytic bases (e.g., K₂CO₃) to enhance electrophilic substitution at the 7-position . Post-reaction purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended. Yield optimization requires monitoring reaction progress via TLC and adjusting stoichiometric ratios of the brominating agent.

Q. How is this compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Peaks for the amino group (δ 5.5–6.5 ppm, broad singlet) and bromine-induced deshielding of adjacent protons (δ 7.2–8.1 ppm). The carbonyl (C=O) appears at ~170 ppm in ¹³C NMR .
  • IR : Stretching vibrations for NH₂ (~3400 cm⁻¹) and C=O (~1650 cm⁻¹) .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is used to resolve the bromine-substituted chromenone structure. Data collection at low temperature (100 K) minimizes thermal motion artifacts .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/ingestion; in case of exposure, rinse with water and consult a physician. Store in a dark, dry environment at 2–8°C. Toxicity data for analogs (e.g., 3-Amino-7-methoxy-4H-chromen-4-one) suggest moderate hazards, necessitating MSDS compliance .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational spectral data for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Cross-validate using:
  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level and simulate NMR/IR spectra (Gaussian or ORCA). Compare with experimental data to identify outliers .
  • Solvent Correction : Apply PCM (Polarizable Continuum Model) adjustments to computational data to account for solvent polarity .
  • Dynamic Effects : Use MD simulations to assess rotational barriers of substituents affecting NMR splitting .

Q. What strategies are effective for studying the electronic effects of the bromine substituent on reactivity?

  • Methodological Answer :
  • Hammett Studies : Compare reaction rates of this compound with halogen-substituted analogs (e.g., Cl, F) in nucleophilic substitution or electrophilic addition reactions.
  • Electrochemical Analysis : Cyclic voltammetry (CV) reveals bromine’s electron-withdrawing effect via shifts in reduction potentials .
  • XPS/UV-Vis : Quantify bromine’s inductive effect through binding energy shifts (Br 3d orbital) or absorption band alterations .

Q. How can computational tools predict the stability of this compound under varying pH conditions?

  • Methodological Answer :
  • pKa Prediction : Use software like MarvinSketch or ACD/Labs to estimate amino group deprotonation (pKa ~8–10).
  • Degradation Pathways : Simulate hydrolysis at different pH levels (DFT for transition states) to identify vulnerable bonds (e.g., lactone ring opening in acidic conditions) .
  • MD Simulations : Model solvation effects in aqueous buffers to predict aggregation or precipitation tendencies .

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